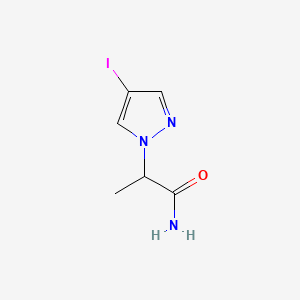

2-(4-iodo-1H-pyrazol-1-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVSVEZBFGSWGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=C(C=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673668 |

Source

|

| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-81-0 |

Source

|

| Record name | 4-Iodo-α-methyl-1H-pyrazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and reproducible methodology for the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide, a key heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of pharmacological activities, and the title compound, featuring a versatile iodine handle and a propanamide side chain, serves as a critical intermediate for further molecular elaboration.[1][2] This document details the strategic approach, from retrosynthetic analysis and mechanistic considerations to a meticulously validated, step-by-step experimental protocol. We delve into the causality behind reagent selection, reaction conditions, and safety protocols to ensure scientific integrity and successful replication. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable scaffold.

Introduction: Strategic Importance of the Target Molecule

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates exhibiting anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][3] The unique electronic and steric properties of the pyrazole ring allow it to act as a versatile pharmacophore, often serving as a bioisostere for amides or other aromatic systems.[4]

The target molecule, this compound, possesses two key features that make it a highly valuable intermediate:

-

The 4-Iodo Substituent: The iodine atom at the C4 position of the pyrazole ring is a critical synthetic handle. It is strategically placed for subsequent functionalization via a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the rapid generation of diverse molecular libraries by introducing various aryl, heteroaryl, or alkynyl groups.

-

The N1-Propanamide Side Chain: The N-alkylation of the pyrazole ring is a common strategy to modulate the compound's physicochemical properties.[6][7] The propanamide group can influence solubility, metabolic stability, and hydrogen bonding interactions with biological targets.

This guide focuses on the most direct and efficient synthetic route: the N-alkylation of 4-iodopyrazole with an appropriate electrophile.

Retrosynthetic Analysis and Mechanistic Pathway

Retrosynthetic Disconnection

A logical retrosynthetic analysis of the target molecule disconnects at the N1-C bond, identifying the two primary starting materials: 4-iodopyrazole and a 2-halopropanamide derivative, such as 2-bromopropanamide. This approach is based on the well-established N-alkylation of pyrazoles.

Caption: Retrosynthetic analysis of the target molecule.

The N-Alkylation Mechanism: A Base-Mediated SN2 Reaction

The core of this synthesis is the nucleophilic substitution (SN2) reaction between the pyrazolate anion and 2-bromopropanamide.

-

Deprotonation: The reaction is initiated by a strong base, typically sodium hydride (NaH), which deprotonates the N-H of the 4-iodopyrazole ring.[8][9] Pyrazole has a pKa of approximately 14, making it a weak acid that requires a potent, non-nucleophilic base for complete anion formation. NaH is ideal for this purpose as it irreversibly removes the proton, generating hydrogen gas (H₂) as the only byproduct.[8]

-

Nucleophilic Attack: The resulting 4-iodopyrazolate anion is a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromopropanamide, which bears the bromine leaving group.

-

Displacement: The attack proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of the new N-C bond, yielding the desired product.

Caption: The two-step reaction mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials and Instrumentation

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4-Iodopyrazole | ≥97% | Commercially Available | 3469-69-0 | Store under inert gas. |

| 2-Bromopropanamide | 99% | Commercially Available | 5875-25-2 | Irritant. Handle with care.[10] |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | 7646-69-7 | Highly flammable. Reacts violently with water.[8] |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 | Store over molecular sieves. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 | - |

| Saturated aq. NH₄Cl | - | Prepared in-house | 12125-02-9 | - |

| Brine (Saturated aq. NaCl) | - | Prepared in-house | 7647-14-5 | - |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 7757-82-6 | - |

| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 | For column chromatography. |

Critical Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly reactive, flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[9] The mineral oil dispersion helps to passivate the reagent, but extreme caution is still required.

-

NaH in DMF Hazard: The combination of sodium hydride and DMF can lead to runaway thermal decomposition at temperatures as low as 40-76 °C, especially at higher concentrations.[11][12][13] This reaction generates gaseous products, leading to dangerous pressure buildup.[12] It is imperative to maintain the reaction temperature at 0 °C during the addition of reagents and to allow the reaction to proceed at room temperature only under careful monitoring.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. The entire procedure must be conducted within a certified chemical fume hood.

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the system with inert gas for at least 15 minutes.

-

Reagent Preparation: To the flask, add sodium hydride (1.2 equivalents, e.g., 0.48 g of 60% dispersion for a 10 mmol scale) under a positive pressure of inert gas.

-

Solvent Addition: Add anhydrous DMF (e.g., 50 mL for a 10 mmol scale) via a cannula or syringe. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Deprotonation of Pyrazole: Dissolve 4-iodopyrazole (1.0 equivalent, e.g., 1.94 g for a 10 mmol scale) in a minimal amount of anhydrous DMF (e.g., 10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes.

-

Causality Insight: Dropwise addition is crucial to control the rate of hydrogen gas evolution and prevent foaming. Stirring at 0 °C for an additional 30 minutes after addition ensures complete deprotonation.[7]

-

-

Addition of Electrophile: Dissolve 2-bromopropanamide (1.1 equivalents, e.g., 1.67 g for a 10 mmol scale) in anhydrous DMF (e.g., 10 mL).[14][15] Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Process Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the 4-iodopyrazole spot indicates reaction completion.

-

Work-up and Purification

-

Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Trustworthiness: This step safely neutralizes any unreacted sodium hydride.

-

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Expected Characterization Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

-

¹H-NMR: Expect characteristic signals for the pyrazole ring protons, the CH and CH₃ protons of the propanamide side chain, and the amide NH₂ protons.[3]

-

¹³C-NMR: Expect signals corresponding to the carbon atoms of the pyrazole ring and the propanamide side chain.[3]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₆H₈IN₃O should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching of the amide group.[3]

Troubleshooting and Process Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete deprotonation. | Ensure NaH is fresh and the DMF is truly anhydrous. Extend the stirring time after adding 4-iodopyrazole. |

| Low reactivity of electrophile. | Consider using 2-iodopropanamide for increased reactivity, though it is less common. | |

| Formation of Side Products | Reaction temperature too high. | Strictly maintain the temperature at 0 °C during all additions. |

| Presence of water in the reaction. | Use flame-dried glassware and anhydrous solvents. Ensure the inert gas line has a drying tube. | |

| Difficult Purification | Residual DMF in the crude product. | Perform multiple aqueous washes during the work-up to thoroughly remove DMF. |

Conclusion

The N-alkylation of 4-iodopyrazole with 2-bromopropanamide using sodium hydride in DMF is an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity. The strategic placement of the iodine atom and the propanamide side chain makes the title compound a versatile platform for the development of novel, biologically active molecules in the ongoing quest for new therapeutics.

References

- BenchChem. (n.d.). Synthesis of 4-Iodopyrazole - Technical Support Center.

- Kuespert, D. (2019). Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety.

- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

- National Institutes of Health. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.

- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.

- National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.

- ResearchGate. (n.d.). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.

- Chemical Safety Library. (2022). CSL00191. CAS.

- AIChE. (2020). Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents.

- RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.

- ChemicalBook. (n.d.). 2-BROMOPROPIONAMIDE CAS#: 5875-25-2.

- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Wikipedia. (n.d.). Sodium hydride.

- National Institutes of Health. (n.d.). PubChem CID 101118 - 2-Bromopropanamide.

- Sigma-Aldrich. (n.d.). 2-Bromopropionamide 99%.

-

Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Retrieved from [Link]

- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sodium hydride - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 2-溴丙酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Safety Library [safescience.cas.org]

- 13. (60bq) Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents | AIChE [proceedings.aiche.org]

- 14. 2-BROMOPROPIONAMIDE CAS#: 5875-25-2 [amp.chemicalbook.com]

- 15. 2-Bromopropanamide | C3H6BrNO | CID 101118 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-(4-iodo-1H-pyrazol-1-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of the novel heterocyclic compound, 2-(4-iodo-1H-pyrazol-1-yl)propanamide. Drawing upon established principles of medicinal chemistry and data from analogous structures, this document serves as a technical resource for researchers engaged in the exploration of pyrazole-based compounds in drug discovery and development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of clinically successful drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an attractive starting point for the design of novel therapeutic agents.[1][2] The introduction of an iodine atom at the 4-position of the pyrazole ring, as seen in this compound, offers a strategic advantage. The iodine atom can significantly modulate the compound's physicochemical properties and provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse chemical libraries for biological screening.[3][4]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted/Known Value | Source/Justification |

| CAS Number | 1215295-81-0 | [5][6][7][8][9] |

| Molecular Formula | C₆H₈IN₃O | [7] |

| Molecular Weight | 265.05 g/mol | [7] |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on related pyrazole carboxamides.[10] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of pyrazole carboxamides.[11] |

| Appearance | Expected to be a white to off-white crystalline solid. | General appearance of similar organic compounds. |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methine proton of the propanamide side chain, the methyl group, and the amide protons. The chemical shifts would be influenced by the electron-withdrawing effects of the iodine atom and the amide group.[12][13][14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all six carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic upfield shift.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-N stretching vibrations.[15]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the propanamide side chain and other characteristic fragments.[16][17]

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be logically approached through a two-step process involving the iodination of pyrazole followed by N-alkylation with a suitable propanamide derivative.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of related pyrazole derivatives.[4][18][19][20][21][22][23]

Step 1: Synthesis of 4-Iodopyrazole

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as water or an aqueous alcohol mixture, add sodium iodide (1.1 eq).

-

Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.2 eq) dropwise at 0-5 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-iodopyrazole.

Step 2: Synthesis of this compound

-

To a solution of 4-iodopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq).

-

Add 2-bromopropanamide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Workflow

Caption: Workflow for the characterization and purity assessment of the synthesized compound.

Potential Biological Activity and Therapeutic Applications

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of the 4-iodo-substituent and the propanamide side chain in the target molecule suggests several potential therapeutic applications.

Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms of action.[24][25][26][27] One of the key pathways involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Caption: Postulated mechanism of anticancer activity via protein kinase inhibition.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Properties

Pyrazole derivatives are known to exhibit potent anti-inflammatory effects, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[25]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

-

Incubate purified COX-1 and COX-2 enzymes with arachidonic acid in the presence of various concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound is predicted to possess valuable physicochemical properties and significant biological activities, particularly in the areas of oncology and inflammation. The synthetic pathway proposed herein offers a viable route for its preparation, enabling further investigation.

Future research should focus on the experimental validation of the predicted properties, including a thorough spectroscopic characterization and determination of its physicochemical parameters. Comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to elucidate its specific mechanisms of action and therapeutic potential. The versatile iodine substituent also opens avenues for the synthesis of a diverse library of derivatives through cross-coupling reactions, which could lead to the discovery of compounds with enhanced potency and selectivity.

References

- Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of Chemical Research. 2024.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. 2025.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. 2024.

- Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide deriv

-

Chemical shifts. University of Calgary. Available at: [Link]

- Recent highlights in the synthesis and biological significance of pyrazole derivatives.

- Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Semantic Scholar.

- This compound Compound (CAS No. 1215295-81-0). St. Louis, MO: MilliporeSigma.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. 2010.

- Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group.

- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv

- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activ

- mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown's Chemistry.

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Current status of pyrazole and its biological activities. PMC.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv

- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- CAS NO. 1215295-81-0 | 2-(4-Iodo-1H-pyrazol-1-yl)

- This compound - 生产厂家:上海化源生化科技有限公司. ChemSrc. 2024.

- 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide. Fluorochem.

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. 2024.

- Electrosynthesis of 4-iodopyrazole and its derivatives.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. 2025.

- Propanamide. National Institute of Standards and Technology.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound(SALTDATA: FREE) | 1215295-81-0 [amp.chemicalbook.com]

- 6. ministryofmaterial.com [ministryofmaterial.com]

- 7. labshake.com [labshake.com]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. compoundchem.com [compoundchem.com]

- 15. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 16. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Propanamide [webbook.nist.gov]

- 18. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pyrazole synthesis [organic-chemistry.org]

- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pjoes.com [pjoes.com]

A Technical Guide to 2-(4-iodo-1H-pyrazol-1-yl)propanamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

CAS Number: 1215295-81-0

Abstract

This technical guide provides a comprehensive overview of 2-(4-iodo-1H-pyrazol-1-yl)propanamide, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. While public-domain data on this specific molecule is limited, this document leverages established principles of pyrazole chemistry and the known biological significance of related analogues to present its core physicochemical properties, a robust, proposed synthetic route, and a discussion of its potential therapeutic applications. The guide is intended to serve as a foundational resource for researchers exploring the utility of iodinated pyrazoles as versatile scaffolds for the development of novel therapeutic agents. All protocols and claims are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction: The Strategic Value of the 4-Iodopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory (Celecoxib) to anti-cancer therapies.[1] The unique electronic properties of this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, allow it to serve as a versatile bioisostere for amides, phenols, and other aromatic systems, often improving physicochemical properties and target engagement.[2]

The introduction of an iodine atom at the C4 position, as seen in This compound , adds a critical layer of functionality. The carbon-iodine bond is a key synthetic handle, enabling a wide array of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage diversification of the molecular core, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

This guide will focus on the synthesis, characterization, and potential utility of this compound as a building block and potential bioactive agent.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data is scarce, computational estimates provide a reliable baseline for experimental design.

| Property | Value | Source |

| CAS Number | 1215295-81-0 | Chemical Abstracts Service |

| Molecular Formula | C₆H₈IN₃O | - |

| Molecular Weight | 265.05 g/mol | - |

| Canonical SMILES | CC(C(=O)N)N1C=C(C=N1)I | - |

| Calculated LogP | 0.75 | Vendor Data |

| Appearance | Solid (predicted) | - |

| H-Bond Donors | 2 | Computational |

| H-Bond Acceptors | 3 | Computational |

| Rotatable Bonds | 2 | Computational |

Synthesis and Characterization

While a specific synthesis for this compound has not been published in peer-reviewed literature, a logical and robust synthetic strategy can be proposed based on well-established methodologies for pyrazole modification. The most direct approach involves the N-alkylation of a 4-iodopyrazole precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from pyrazole:

-

Electrophilic Iodination: Regioselective iodination of the pyrazole ring at the C4 position.

-

N-Alkylation: Alkylation of the resulting 4-iodo-1H-pyrazole with a suitable 2-halopropanamide derivative.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from authoritative sources for the synthesis of functionalized pyrazoles.[3][4]

Protocol 1: Synthesis of 4-Iodo-1H-pyrazole

-

Rationale: Direct iodination of pyrazole is most efficient using molecular iodine in the presence of an oxidant to regenerate the electrophilic iodine species and drive the reaction to completion. This method avoids the use of harsh or expensive iodinating agents.

-

Materials:

-

Pyrazole (1.0 eq.)

-

Iodine (I₂) (1.1 eq.)

-

30% Hydrogen Peroxide (H₂O₂) (1.5 eq.)

-

Water or Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of pyrazole in water or acetic acid, add molecular iodine.

-

Slowly add hydrogen peroxide dropwise to the mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the dark color of iodine disappears.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.

-

Protocol 2: N-Alkylation to Yield this compound

-

Rationale: The N-H proton of pyrazole is acidic and can be readily removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile that reacts with an alkyl halide, such as 2-bromopropanamide, via an S_N2 reaction to form the N-C bond.[3][5]

-

Materials:

-

4-Iodo-1H-pyrazole (1.0 eq.)

-

2-Bromopropanamide (1.1 eq.)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq.)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-iodo-1H-pyrazole in anhydrous DMF, add potassium carbonate (or carefully add NaH portion-wise at 0 °C).

-

Stir the suspension for 30 minutes at room temperature to form the pyrazolate salt.

-

Add a solution of 2-bromopropanamide in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature (or heat gently to 50-60 °C if necessary) for 16-24 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the final product.

-

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the regiochemistry of the N-alkylation. The propanamide side chain should exhibit characteristic shifts and coupling patterns.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not documented, the pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry.[6] Derivatives have shown potent activity in numerous therapeutic areas.[1][7]

Kinase Inhibition

A primary application for pyrazole derivatives is in the development of protein kinase inhibitors for oncology. The pyrazole ring is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. The propanamide moiety can be oriented to interact with the solvent front or other regions of the kinase domain, while the C4-iodo position serves as an ideal vector for introducing substituents that can target the specificity pocket or improve pharmacokinetic properties.

Caption: Step-by-step workflow for a typical in vitro luminescent kinase inhibition assay.

Conclusion

This compound represents a strategically valuable, yet underexplored, chemical entity. Its structure combines the proven biological relevance of the pyrazole carboxamide core with the synthetic versatility of a C4-iodine substituent. This makes it an ideal starting point for fragment-based screening, library synthesis, and lead optimization campaigns. This guide provides a robust, scientifically-grounded framework for its synthesis and initial biological evaluation, empowering researchers to unlock the potential of this and related heterocyclic scaffolds in the pursuit of novel therapeutics and agrochemicals.

References

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

-

Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - NIH. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Current status of pyrazole and its biological activities. PMC - NIH. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. CORE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

structure elucidation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide

Introduction

In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds are of significant interest due to their wide range of biological activities. The precise structural characterization of any novel synthetic compound is a foundational requirement, ensuring that subsequent biological and toxicological data are unambiguously linked to a known molecular entity. This guide provides a comprehensive, multi-technique approach to the , a molecule incorporating a halogenated pyrazole core linked to an amino acid-derived moiety.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of analytical techniques, instead focusing on the strategic integration of data to build an unassailable structural proof. We will detail the "why" behind experimental choices and demonstrate how a self-validating system of analysis provides absolute confidence in the final structure.

Hypothesized Structure and Elucidation Strategy

Based on its chemical name and common synthetic routes, the hypothesized structure of the target compound is presented below. Our objective is to confirm this connectivity, including the specific substitution pattern of the pyrazole ring (attachment at N1, iodine at C4) and the integrity of the propanamide side chain.

Molecular Formula: C₆H₈IN₃O[1] Molecular Weight: 265.05 g/mol [1] Canonical SMILES: CC(C(=O)N)N1C=C(C=N1)I[1]

Caption: Workflow for the .

Mass Spectrometry: The Molecular Blueprint

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first crucial step. It provides the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the molecular formula. For a halogenated compound, MS is also invaluable for confirming the presence of the specific halogen through its isotopic pattern.[2] While chlorine and bromine have very distinct M+2 peaks, iodine is monoisotopic (¹²⁷I), so we expect a single, clear molecular ion peak.[3][4]

Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺. The iodine atom and the pyrazole ring are expected to be stable, but fragmentation may occur at the amide or the bond between the ring and the side chain.

| Ion Species | Calculated Exact Mass | Description |

| [C₆H₈IN₃O + H]⁺ | 265.9785 | The primary molecular ion to be observed via soft ionization (ESI). |

| [C₃H₂IN₂]⁺ | 192.9363 | Fragment corresponding to the 4-iodopyrazole cation. |

| [C₃H₆NO]⁺ | 72.0444 | Fragment corresponding to the propanamide side chain cation. |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer should allow for mass accuracy within 5 ppm.

-

Analysis: Compare the measured exact mass of the parent ion to the theoretical mass calculated for C₆H₉IN₃O⁺.

Infrared Spectroscopy: Functional Group Identification

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we are specifically looking for evidence of the amide group (N-H and C=O bonds) and vibrations characteristic of the pyrazole ring.[5][6] The presence of these bands provides initial confirmation that the core components of the molecule have been successfully assembled.

Expected Data & Interpretation

The FTIR spectrum should display characteristic absorption bands for the amide and the heterocyclic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350, ~3200 | Medium, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂)[7][8] |

| ~1670 | Strong | C=O Stretch (Amide I band) | Propanamide[7] |

| ~1600 | Medium | N-H Bend (Amide II band) | Primary Amide[8] |

| ~1550 | Medium-Weak | C=N, C=C Stretch | Pyrazole Ring |

| ~1400 | Medium | C-N Stretch | Pyrazole Ring |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

-

Data Acquisition: Scan over the range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and compare them to known frequencies for amide and pyrazole functional groups.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map the entire proton and carbon framework, confirm the N1-alkylation of the pyrazole, and verify the C4 position of the iodine atom. For pyrazole systems, chemical shifts are well-characterized, providing a strong basis for our assignments.[10][11]

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum will provide information on the number of distinct proton environments, their integration (proton count), and their coupling patterns (neighboring protons). We expect to see signals for the two pyrazole ring protons, the methine and methyl protons of the side chain, and the two amide protons.

-

Pyrazole Protons (H3, H5): The iodine at C4 will influence the chemical shifts of the adjacent protons at C3 and C5. These will appear as distinct singlets (or narrow doublets due to long-range coupling) in the aromatic region. Based on data for 4-iodo-1H-pyrazole, these signals are expected around 7.6-7.9 ppm.[12][13]

-

Propanamide CH: This proton is adjacent to a chiral center and a methyl group, and is attached to the pyrazole nitrogen. It will appear as a quartet.

-

Propanamide CH₃: This methyl group will be split into a doublet by the adjacent CH proton.

-

Amide NH₂: These protons often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.[14]

¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon attached to the iodine (C4) will show a significantly shifted signal (typically to lower field, i.e., lower ppm) compared to an unsubstituted pyrazole.[15]

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We expect a strong correlation between the CH and CH₃ protons of the propanamide side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the C3/H3, C5/H5, CH/Cα, and CH₃/Cβ signals.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical expected correlations are illustrated below.

Caption: Key HMBC correlations confirming the N1-substitution and side chain structure.

Predicted NMR Data Summary

| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from Proton to Carbon) |

| H3 | ~7.9, s | ~146 | C5, C4 |

| H5 | ~7.6, s | ~136 | C3, C4 |

| C4 | - | ~86 | H3, H5 |

| Cα-H | ~4.8, q | ~55 | C3, C5, C=O, Cβ |

| Cβ-H₃ | ~1.7, d | ~20 | Cα, C=O |

| C=O | - | ~175 | Cα-H, Cβ-H₃ |

| NH₂ | ~7.5, ~7.0 br s | - | C=O |

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the N-H protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe ²J and ³J correlations.[16]

X-Ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[17] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[18] Obtaining a suitable crystal is the primary prerequisite.[19]

Expected Outcome

A successful crystallographic analysis will yield a 3D model of the molecule, confirming:

-

The 1,4-substitution pattern of the pyrazole ring.

-

The exact connectivity of the propanamide side chain to the N1 position of the pyrazole.

-

The planarity of the pyrazole ring and the conformation of the side chain.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[20]

-

Data Collection: Place the crystal on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to generate the final atomic coordinates and structural parameters.

Conclusion: A Unified Structural Proof

The is achieved not by a single measurement, but by the logical and systematic integration of orthogonal analytical techniques. HRMS establishes the correct molecular formula. FTIR confirms the presence of the required amide and pyrazole functional groups. A full suite of 1D and 2D NMR experiments maps the molecular framework, definitively establishing the connectivity and substitution pattern. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable 3D structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides absolute confidence in the molecular identity, a critical foundation for all subsequent research and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Elguero, J., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Wencel-Delord, J., et al. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.

- BenchChem. (n.d.). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.

- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.

- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.

- Excillum. (n.d.). Small molecule crystallography.

- ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole (Clark, 2010).

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- MDPI. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide.

- Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.

- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (2015, February 18). How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra?.

- SpectraBase. (n.d.). 4-Iodo-1H-pyrazole - Optional[Vapor Phase IR] - Spectrum.

- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide).

- Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?.

- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- Labshake. (n.d.). This compound by BOC Sciences.

- Dr. M. S. Ansari. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube.

- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

- Royal Society of Chemistry. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.

- Homchaudhuri, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley.

- Arctom. (n.d.). CAS NO. 1215295-81-0 | this compound.

- ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central.

- National Institutes of Health. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

- International Union of Crystallography. (n.d.). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. PMC - NIH.

Sources

- 1. labshake.com [labshake.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. docbrown.info [docbrown.info]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. pdf.benchchem.com [pdf.benchchem.com]

biological activity of iodinated pyrazole derivatives

An In-depth Technical Guide to the Biological Activity of Iodinated Pyrazole Derivatives

Executive Summary

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] The introduction of an iodine atom onto this scaffold significantly enhances its utility, acting not only as a critical pharmacophoric element but also as a versatile synthetic handle for molecular diversification. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of iodinated pyrazole derivatives. We will delve into their significant roles as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to provide actionable insights for researchers and drug development professionals.

The Pyrazole Scaffold and the Strategic Role of Iodination

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, making them a focal point in drug discovery.[3][4] The process of iodination—attaching an iodine atom to the pyrazole core—imparts several strategic advantages:

-

Modulation of Physicochemical Properties: The large, lipophilic nature of iodine can significantly alter a molecule's size, conformation, and ability to cross biological membranes, directly influencing its pharmacokinetic and pharmacodynamic profile.

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in protein binding pockets. This specific interaction can enhance binding affinity and selectivity for the target receptor.

-

Synthetic Versatility: The carbon-iodine (C-I) bond is a key reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5] This allows for late-stage functionalization, a powerful strategy in lead optimization where diverse chemical groups can be efficiently introduced to explore the chemical space around a core scaffold.[5][6]

This synthetic flexibility is a critical component in modern medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of 4-iodopyrazole as a key intermediate.[5]

Synthesis of Iodinated Pyrazole Derivatives

The efficient synthesis of iodinated pyrazoles is the first critical step in their development as therapeutic agents. Various methods have been established, ranging from direct electrophilic iodination to more complex, iodine-promoted cyclization reactions.

Experimental Protocol: Direct Iodination of Pyrazole

This protocol describes a straightforward and high-yield method for the synthesis of 4-iodopyrazole.[7]

Materials:

-

Pyrazole

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Deionized Water (H₂O)

-

Ice

-

Three-necked flask, magnetic stirrer, constant pressure dropping funnel, oil bath.

Step-by-Step Methodology:

-

In a three-necked flask, dissolve 6.81 g (0.10 mol) of pyrazole and 12.7 g (0.05 mol) of I₂ in 50 mL of H₂O.

-

Stir the mixture at room temperature for approximately 40-60 minutes. Add an additional 80 mL of H₂O and continue stirring for another 40-60 minutes. The solution will appear brown.

-

Add 13.82 g (0.10 mol) of K₂CO₃ to the reaction mixture in four portions, continuing to stir for 50 minutes.

-

Using a constant pressure dropping funnel, add 20 mL of 30% H₂O₂ solution dropwise to the mixture. The solution will turn brownish-yellow and foam may be generated.

-

After stirring for 35 minutes, place the flask in a pre-heated oil bath at 120°C and reflux until all solid material has dissolved.

-

Pour the hot reaction mixture into 150 mL of ice water to precipitate the product.

-

Collect the resulting white solid by vacuum filtration and wash it several times with 50 mL of water.

-

The final product, 4-iodopyrazole, is obtained with a typical yield of around 86.7%.[7]

Anticancer Activity of Iodinated Pyrazoles

Iodinated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[8][9][10] Their development is often guided by targeting key pathways involved in cell proliferation and survival.

Mechanism 1: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11][12] Iodinated pyrazoles have been successfully designed as potent inhibitors of various kinases.[5]

-

Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle. The multi-CDK inhibitor AT7519, a pyrazole derivative, demonstrates potent inhibition of CDK2 and CDK5.[5]

-

c-Jun N-terminal Kinases (JNKs): Involved in apoptosis and inflammation, JNKs are another target for pyrazole-based inhibitors.[5]

-

Rearranged during Transfection (RET) Kinase: Aberrant RET kinase activity is linked to several cancers. Molecular modeling studies on pyrazole derivatives have guided the design of potent RET inhibitors.[13]

Caption: Inhibition of a Receptor Tyrosine Kinase by an iodinated pyrazole.

Mechanism 2: Disruption of Microtubules

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Some novel pyrazole derivatives have been shown to bind to α- and β-tubulin dimers, disrupting microtubule assembly.[14] This action leads to a G2/M cell cycle block and the formation of polyploid cells, ultimately inducing apoptosis.[14]

Data Summary: Anticancer Activity

| Compound Class | Target | Cell Line | Activity (IC₅₀) | Reference |

| Pyrazole Derivative | Tubulin | A2780 (Ovarian) | >100-fold more active than precursors | [14] |

| Pyrazoline Derivative | Apoptosis Induction | U251 (Glioblastoma) | 11.9 µM | [15][16] |

| Pyrazole-based | Akt1 Kinase | HCT116 (Colon) | 0.95 µM | [11] |

| Pyrazole-based | CDK2 / CDK5 | - | 24 nM / 23 nM | [5] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[17][18] Iodinated pyrazole derivatives, particularly analogues of the selective COX-2 inhibitor celecoxib, have shown exceptional potency and selectivity.[19][20]

Mechanism: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[19] Selective inhibition of COX-2 is a key drug design strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[18]

A series of iodinated celecoxib analogues have been synthesized and evaluated, with compounds like 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole demonstrating potent and selective COX-2 inhibition.[19] The substitution of celecoxib's methyl group with an iodine atom is considered a bioisosteric replacement that maintains or enhances efficacy.[19]

Caption: Selective inhibition of COX-2 in the prostaglandin synthesis pathway.

Data Summary: In Vitro COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Iodo-celecoxib derivative | > 66 | 0.08 | > 825 | [19] |

| 5-(4-iodophenyl) analogue | > 66 | 0.05 | > 1320 | [19] |

| Celecoxib (Reference) | 2.4 | 0.03 | 80 | [21] |

| Pyrazole Analogue 5u | 130.17 | 1.79 | 72.73 | [21] |

| Pyrazole Analogue 5s | 165.02 | 2.51 | 65.75 | [21] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a method for determining the IC₅₀ values of test compounds against COX enzymes.[19]

Materials:

-

Purified COX-1 or hematin-reconstituted COX-2 enzyme

-

100 mM Tris-HCl buffer, pH 8.0

-

Phenol (500 µM)

-

Test inhibitor compounds (dissolved in DMSO, various concentrations)

-

¹⁴C-labeled arachidonic acid (50 µM)

-

Scintillation counter

Step-by-Step Methodology:

-

Prepare the enzyme solution by diluting COX-1 (to 44 nM) or COX-2 (to 66 nM) in 100 mM Tris-HCl buffer containing 500 µM phenol.

-

In reaction tubes, add various concentrations of the inhibitor compounds (e.g., 0-66 µM).

-

Add the enzyme solution to the tubes and incubate at 25°C for 17 minutes, followed by 3 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µM of ¹⁴C-arachidonic acid.

-

Allow the reaction to proceed for 30 seconds at 37°C.

-

Quench the reaction (e.g., with a solution of FeCl₂).

-

Extract the prostanoid products using an appropriate organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radioactive product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus inhibitor concentration.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives, including iodinated variants, have demonstrated significant antibacterial and antifungal properties.[22][23][24]

For instance, certain pyrano[2,3-c]pyrazoles, synthesized via an iodine-mediated process, have shown significant activity against Staphylococcus aureus.[25] In another study, aryl substituted iodopyrazoles were effective against M. tuberculosis, with 4-iodo derivatives showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL.[26]

Data Summary: Antimicrobial Activity

| Compound Class | Organism | Activity (MIC) | Reference |

| Pyrano[2,3-c]pyrazole | Staphylococcus aureus | 0.32 x 10⁻² µM | [25] |

| Imidazole-iodopyrazole | M. tuberculosis H37Rv | 6.25 µg/mL | [26] |

| Pyrazole Carbothiohydrazide | S. aureus / B. subtilis | 62.5 µg/mL | [23] |

| Pyrazole Carbothiohydrazide | C. albicans / A. flavus | 2.9 - 7.8 µg/mL | [23] |

Other Notable Biological Applications

The versatility of the iodinated pyrazole scaffold extends beyond the activities already discussed.

-

Cannabinoid Receptor (CB1) Antagonism: Structure-activity relationship studies identified that a p-iodophenyl group at the 5-position of the pyrazole ring was a key requirement for the most potent and selective CB1 receptor antagonists.[27] Such compounds have therapeutic potential and can be used as pharmacological probes.[27]

-

SPECT Imaging Agents: The iodine atom can be replaced with a radioactive isotope, such as Iodine-123. This has been successfully applied to iodinated celecoxib analogues, creating radiotracers for Single Photon Emission Computed Tomography (SPECT) imaging.[19] These agents allow for the non-invasive visualization of COX-2 expression in inflammatory lesions and tumors.[19]

Conclusion and Future Perspectives

Iodinated pyrazole derivatives represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. The iodine atom is not merely a substituent but a strategic tool that enhances biological function through specific interactions like halogen bonding and provides a crucial handle for synthetic chemists to optimize drug candidates. The demonstrated success in developing highly selective COX-2 inhibitors, potent kinase inhibitors, and effective antimicrobial agents underscores the immense potential of this scaffold.

Future research should continue to leverage the synthetic tractability of the C-I bond to build diverse chemical libraries and perform extensive SAR studies. Integrating computational modeling with empirical screening will be crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The application of these compounds as diagnostic imaging agents also represents a promising and expanding field of research.

References

-

Prabhakaran, J., et al. (2010). [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. ACS Medicinal Chemistry Letters. [Link]

- CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. (2015).

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). National Library of Medicine. [Link]

-

Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Botta, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. [Link]

-

A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]

-

Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. [Link]

-

“Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). Molecules. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). Bentham Science. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. (2023). PMC - NIH. [Link]

-

ChemInform Abstract: Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. (2015). ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

-

(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2018). ResearchGate. [Link]

-

Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]

-

El-Sayed, M. A. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]

-

Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]

-